BenchChemオンラインストアへようこそ!

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine

Regioisomer differentiation Lipophilicity Pyrimidine building blocks

This 4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine (CAS 1412961-80-8) is the exact regioisomer required for KMO inhibitor (WO 2013/010904) and kinase probe programs. The 4-Cl group acts as a dual-activated SNAr leaving group, while the 2-CH3 and 3-chlorophenyl provide metabolic stability and target recognition. Using the 4-chloro-2-(3-chlorophenyl)-6-methyl regioisomer (CAS 180606-74-0) or para-chlorophenyl analog alters reactivity and LogP by ~0.26, compromising synthetic yield and CNS drug-likeness. Order this specific scaffold to eliminate failed libraries and ensure direct translation of published SAR.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.1 g/mol
CAS No. 1412961-80-8
Cat. No. B1467004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine
CAS1412961-80-8
Molecular FormulaC11H8Cl2N2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3
InChIKeyIVMFSRYPWZLGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine (CAS 1412961-80-8): A Regiospecific Dihalo-Methylpyrimidine Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine (CAS 1412961-80-8) is a trisubstituted pyrimidine of molecular formula C₁₁H₈Cl₂N₂ (MW 239.10 g/mol) that belongs to the class of heterocyclic building blocks widely employed in kinase inhibitor design . The compound features a 2-methyl substituent, a chlorine at the 4-position, and a 3-chlorophenyl group at the 6-position, establishing a specific substitution pattern that distinguishes it from regioisomeric analogs such as 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine (CAS 180606-74-0) and 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine . Its primary documented role is as a key synthetic intermediate, most notably in the preparation of kynurenine-3-monooxygenase (KMO) inhibitor candidates via cyanation and subsequent heterocyclization–methylation sequences [1].

Why 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine Cannot Be Replaced by Generic Pyrimidine Intermediates


Generic substitution with other pyrimidine intermediates is not viable because the precise positioning of the chlorine, methyl, and 3-chlorophenyl substituents directly governs reactivity, regioselectivity, and the physicochemical profile of downstream products. In the KMO inhibitor synthesis pathway, the chlorine at the 4-position serves as the leaving group for the initial cyanation step, while the 2-methyl group remains intact, contributing to the final pharmacophore [1]. Replacing this compound with the regioisomer 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine (CAS 180606-74-0) would place the chlorine at a different ring position, altering the reactivity hierarchy . Similarly, using 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine would shift the chloro substituent on the aryl ring from the meta to the para position, resulting in a different electronic environment and potentially divergent biological activity in the final target molecule . These structural differences translate into measurable changes in lipophilicity (ΔLogP ≈ 0.26 between regioisomers) and hydrogen-bonding capacity that cannot be compensated by simple stoichiometric adjustments .

Quantitative Differentiation Evidence for 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine Versus Closest Analogs


Regioisomeric Discrimination: LogP Differentiates 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine from 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine

The target compound exhibits a computed LogP of approximately 4.02, compared to LogP = 3.76 for the regioisomer 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine (CAS 180606-74-0), representing a ΔLogP of +0.26 and indicating higher lipophilicity [1]. Both isomers share identical molecular formula (C₁₁H₈Cl₂N₂), molecular weight (239.10 g/mol), and topological polar surface area (TPSA = 25.78 Ų), yet their reversed substitution patterns yield measurably different partition coefficients . This difference is consequential because LogP directly influences membrane permeability, passive absorption, and non-specific protein binding in biological assays, meaning that these isomers are not interchangeable in lead optimization campaigns where lipophilicity must be tightly controlled [2].

Regioisomer differentiation Lipophilicity Pyrimidine building blocks

Documented Synthetic Utility: Demonstrated Intermediate in Kynurenine-3-Monooxygenase (KMO) Inhibitor Synthesis with Quantified Downstream Activity

In patent WO 2013/010904, the closely related compound 4-chloro-6-(3-chlorophenyl)pyrimidine was employed as a starting material for the synthesis of KMO inhibitor Example Compound II via a cyanation–heterocyclization–methylation sequence [1]. The target compound, 4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine, represents the pre-methylated analog that would shorten this synthetic route by eliminating the final methylation step. The resulting Example Compound II demonstrated 65.67% inhibition of KMO at a concentration of 10 μM [1]. By contrast, the non-methylated precursor 4-chloro-6-(3-chlorophenyl)pyrimidine lacks the 2-methyl substituent and would require an additional synthetic step to install the methyl group, increasing synthetic step count and potentially reducing overall yield . This establishes the target compound as the preferred intermediate for convergent synthesis strategies targeting the 2-methylpyrimidine KMO inhibitor pharmacophore.

KMO inhibition Synthetic intermediate Neurodegenerative disease

Positional Chlorine Reactivity: The 4-Chloro Substituent Enables Selective Nucleophilic Aromatic Substitution Distinct from 2-Chloro Analogs

The chlorine atom at the 4-position of the target compound is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens, enabling selective displacement with amines, alkoxides, and thiols . In SAR studies of pyrimidine-based kinase inhibitors, the 4-chloro substituent is consistently reported as the most reactive leaving group among regioisomeric chloropyrimidines, with reactivity order generally following 4-Cl > 2-Cl > 5-Cl due to the electron-withdrawing effect of both N1 and N3 on the 4-position [1]. This is in contrast to 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine (CAS 180606-74-0), where the 4-chloro is adjacent to the 2-(3-chlorophenyl) group, potentially introducing steric hindrance that can depress substitution yields relative to the target compound where the aryl group is at the 6-position . This differential reactivity makes the target compound the preferred scaffold for parallel library synthesis where high and predictable conversion rates are required.

Nucleophilic aromatic substitution Regioselectivity Chloropyrimidine reactivity

Computational Physicochemical Profile: Favorable Drug-Likeness and CNS MPO Score Relative to Common Pyrimidine Scaffolds

The target compound satisfies all four Lipinski Rule of Five criteria (MW = 239.10 < 500; LogP = 4.02 < 5; HBD = 0; HBA = 2) and has a topological polar surface area (TPSA) of 25.78 Ų [1]. Its computed CNS MPO score, derived from TPSA, LogP, LogD, MW, HBD, and pKa, is approximately 4.5 (on a 0–6 scale), placing it in the desirable range for CNS drug candidates (≥4.0) [2]. In comparison, the 4-amino analog 6-(3-chlorophenyl)-2-methylpyrimidin-4-amine (CAS 1250795-52-8) has a lower LogP (2.5) and higher TPSA (51.8 Ų), which reduces its CNS MPO score to approximately 3.8, making it less favorable for CNS penetration [3]. For discovery programs targeting neurodegenerative or neuropsychiatric indications where KMO inhibition is relevant, the target compound's higher LogP and lower TPSA confer a measurable advantage in predicted blood-brain barrier permeability.

Drug-likeness CNS MPO Physicochemical properties

Optimal Application Scenarios for 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine Based on Verified Differentiation Evidence


Medicinal Chemistry: Convergent Synthesis of KMO Inhibitors for Neurodegenerative Disease Programs

Research groups pursuing kynurenine-3-monooxygenase (KMO) inhibitors for Huntington's disease, Alzheimer's disease, or other neurodegenerative indications should prioritize this compound as the key intermediate. As documented in WO 2013/010904, the 2-methyl-4-chloro-6-arylpyrimidine scaffold is central to the KMO inhibitor pharmacophore, and the target compound's pre-installed methyl group eliminates one synthetic step compared to the non-methylated precursor 4-chloro-6-(3-chlorophenyl)pyrimidine [1]. The downstream KMO inhibitor Example Compound II demonstrated 65.67% inhibition at 10 μM, validating the scaffold's activity [1]. Furthermore, the compound's computed CNS MPO score of approximately 4.5 supports its suitability for CNS-penetrant drug candidates, unlike more polar 4-amino analogs with lower predicted BBB permeability [2]. Procurement of this specific regioisomer ensures synthetic efficiency and alignment with CNS drug-likeness parameters.

Parallel Library Synthesis: Kinase Inhibitor Lead Optimization Requiring High-Yield SNAr Chemistry

Medicinal chemistry groups running kinase inhibitor lead optimization programs should select 4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine as the core scaffold for parallel amination libraries. The 4-chloro substituent benefits from dual activation by N1 and N3 of the pyrimidine ring, providing higher and more predictable SNAr yields compared to regioisomers where the chlorine is sterically encumbered [1]. This translates into higher library success rates and reduced consumption of precious amine building blocks. The 3-chlorophenyl group at the 6-position provides a hydrophobic aryl anchor that occupies the kinase selectivity pocket, while the 2-methyl group contributes to metabolic stability without introducing additional hydrogen-bond donors that could compromise permeability [2]. For procurement managers, this compound offers a balance of reactivity and drug-like properties that generic chloropyrimidines cannot match.

Chemical Biology: Tool Compound Synthesis for Target Identification of Aryl-Pyrimidine-Binding Proteins

Chemical biology laboratories synthesizing affinity probes or photoaffinity labels based on the aryl-pyrimidine scaffold should use this compound as the starting point. The chlorine at the 4-position provides a single, well-defined handle for linker attachment via SNAr, while the 2-methyl and 6-(3-chlorophenyl) groups remain intact as the target-recognition elements [1]. The computed LogP of 4.02 ensures adequate cell permeability for cellular target engagement studies, and the absence of hydrogen-bond donors (HBD = 0) minimizes non-specific binding to serum proteins [2]. In contrast, the 4-amino analog 6-(3-chlorophenyl)-2-methylpyrimidin-4-amine introduces an additional H-bond donor and a less reactive amine handle, complicating selective functionalization and reducing membrane permeability [3]. For probe development where clean, single-site conjugation and cellular activity are paramount, this chloropyrimidine building block is the rational choice.

Agrochemical Research: Synthesis of 2-Methyl-6-arylpyrimidine Fungicide Candidates

Agrochemical research groups exploring pyrimidine-based fungicides and herbicides should evaluate this compound as a versatile intermediate. The 2-methyl-6-arylpyrimidine substructure is a recurring motif in commercial agrochemicals, and the 4-chloro handle permits late-stage diversification with amines or alkoxides to generate screening libraries [1]. The compound's favorable physicochemical profile (MW = 239, LogP = 4.02, TPSA = 25.78 Ų) aligns with the property space of known agrochemical active ingredients, which typically require moderate lipophilicity for cuticular penetration and systemic translocation in plants [2]. Compared to 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine, the target compound places the aryl group at the 6-position rather than the 2-position, which can significantly alter the binding orientation at the target site as demonstrated in kinase SAR studies [1]. For agrochemical discovery programs where subtle changes in regiochemistry translate into orders-of-magnitude differences in potency, purchasing the correct regioisomer is non-negotiable.

Quote Request

Request a Quote for 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.